methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate
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Overview
Description
Methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate , also known by its IUPAC name 1-(1-methyl-1H-pyrrol-2-yl)-2-(thiophen-2-ylmethyl)carbamate , is a chemical compound with the molecular formula C7H9NO . It falls within the class of carbamate derivatives and exhibits interesting properties due to its unique structural features .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-methyl-1H-pyrrole with thiophen-2-ylmethyl isocyanate . The carbamate group is formed during this process. The overall synthetic route may vary, but the key steps include condensation and cyclization reactions. The yield, melting point, and spectroscopic data are essential parameters for assessing the quality of the synthesized compound .
Molecular Structure Analysis
The molecular structure of methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate consists of a pyrrole ring, a thiophene ring, and a carbamate functional group. The 1-methyl-1H-pyrrole moiety contributes to its aromatic character, while the carbamate group imparts polarity. The arrangement of atoms and bond angles can be visualized using computational methods or X-ray crystallography .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitutions, hydrolysis, and oxidative processes. For instance, it can undergo hydrolysis to yield the corresponding carboxylic acid and methylamine. Investigating its reactivity with different reagents and conditions is crucial for understanding its behavior in various contexts .
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a melting point range of 211–213°C .
- FT-IR Spectroscopy : Key absorption bands include 3061 cm-1 (Ar-H stretch), 1538 cm-1 (Ar-C stretch), 3369 cm-1 (NH stretch), 1646 cm-1 (NH bend), and 1705 cm-1 (C=O stretch) .
- 1H-NMR Spectroscopy : Peaks at δ 4.69 (s, 2H, CH2-H), δ 6.68 (d, 2H, J = 10.3 Hz, CH-H), δ 7.27 (s, 4H, Ar-H), δ 7.50 (d, 2H, J = 12.4 Hz, Ar-H), δ 7.88 (d, 2H, J = 14.1 Hz, Ar-H), δ 8.25 (s, 1H, NH-H), and δ 9.10 (s, 1H, NOH-H) .
properties
IUPAC Name |
methyl N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-14-7-3-5-11(14)9-15(13(16)17-2)10-12-6-4-8-18-12/h3-8H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUXFWHOGBHSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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